4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid
CAS No.: 1488363-39-8
Cat. No.: VC3418547
Molecular Formula: C14H26ClNO5
Molecular Weight: 323.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1488363-39-8 |
|---|---|
| Molecular Formula | C14H26ClNO5 |
| Molecular Weight | 323.81 g/mol |
| IUPAC Name | 4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C14H26ClNO5/c15-7-3-1-2-4-9-20-11-12-21-10-8-16-13(17)5-6-14(18)19/h1-12H2,(H,16,17)(H,18,19) |
| Standard InChI Key | IQTNPKHPETVRCU-UHFFFAOYSA-N |
| SMILES | C(CCCCl)CCOCCOCCNC(=O)CCC(=O)O |
| Canonical SMILES | C(CCCCl)CCOCCOCCNC(=O)CCC(=O)O |
Introduction
4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid, with the CAS number 1488363-39-8, is a complex organic compound used as an intermediate in various chemical syntheses. This compound is particularly noted for its role in the synthesis of HaloTag O2 Tobramycin, a derivative of the antibiotic Tobramycin .
Synthesis Overview
The synthesis of 4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid involves several steps, typically starting from simpler precursors like 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine. This precursor is a key component in forming the complex structure of the target compound .
Applications
This compound is primarily used as an intermediate in the synthesis of HaloTag O2 Tobramycin, which is a derivative of Tobramycin, an aminoglycoside antibiotic . Tobramycin is known for its effectiveness against various bacterial infections and is part of the nebramycin complex produced by Streptomyces tenebrarius .
Related Compounds
Related compounds include 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine (CAS No. 744203-60-9), which serves as a precursor in the synthesis of more complex molecules . Another related compound is 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-aminium chloride, which shares a similar ether chain structure but differs in its functional group .
Hazard Information
While specific hazard information for 4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid is not extensively detailed, compounds with similar structures often require careful handling due to potential toxicity and reactivity. It is advisable to consult safety data sheets (SDS) for specific handling instructions.
Storage Conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume